molecular formula C19H20N4O2 B12524659 Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-79-3

Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B12524659
CAS No.: 821783-79-3
M. Wt: 336.4 g/mol
InChI Key: PITNNMGYGOMBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- is a pyrazine derivative characterized by a pyrazinamine core substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the nitrogen atom with a 2-(4-pyridinyl)ethyl chain. This compound is structurally distinct due to its combination of electron-rich aromatic moieties (dimethoxyphenyl) and a heteroaromatic pyridinyl group, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

821783-79-3

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C19H20N4O2/c1-24-17-4-3-15(11-18(17)25-2)16-12-23-19(13-22-16)21-10-7-14-5-8-20-9-6-14/h3-6,8-9,11-13H,7,10H2,1-2H3,(H,21,23)

InChI Key

PITNNMGYGOMBPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromopyrazin-2-amine

The synthesis begins with bromination of pyrazin-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C for 4–6 hours.
Typical conditions :

Reagent Quantity Solvent Yield
Pyrazin-2-amine 1.0 equiv DCM
NBS 1.1 equiv DCM 78%
Triethylamine 1.5 equiv

Key observation : Regioselective bromination at position 5 is achieved due to the directing effect of the amino group.

N-Alkylation with 2-(4-Pyridinyl)ethyl Bromide

The primary amine is alkylated using 2-(4-pyridinyl)ethyl bromide under basic conditions. To mitigate over-alkylation, controlled stoichiometry is essential.

Procedure :

  • Substrate : 5-(3,4-Dimethoxyphenyl)pyrazin-2-amine (1.0 equiv)
  • Alkylating agent : 2-(4-Pyridinyl)ethyl bromide (1.1 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 60°C, 8 hours
  • Yield : 68%

Purification :

  • Neutralization with dilute HCl followed by extraction with dichloromethane.
  • Final recrystallization from ethanol/water (3:1) yields white crystals (HPLC purity >98%).

Alternative Synthetic Routes

Reductive Amination Approach

An alternative method employs reductive amination of 5-(3,4-dimethoxyphenyl)pyrazin-2-amine with 4-pyridinecarboxaldehyde:

  • Imine formation : Stirring in methanol with molecular sieves (4Å), 12 hours.
  • Reduction : NaBH₃CN (1.5 equiv), 0°C to 25°C, 6 hours.
  • Yield : 54%.

Limitations : Lower yield due to competing reduction of the pyrazine ring.

Solid-Phase Synthesis for High-Throughput Production

A mechanochemical approach using ball milling has been explored for scalability:

  • Reagents : 5-Bromopyrazin-2-amine, 3,4-dimethoxyphenylboronic acid, Pd(OAc)₂, and K₂CO₃.
  • Conditions : Ball mill (500 rpm, 2 hours).
  • Yield : 76% with 95% purity.

Advantages : Reduced solvent use and faster reaction times.

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.98 (d, J = 8.4 Hz, 2H, pyridine-H), 6.92 (s, 2H, dimethoxyphenyl-H), 4.12 (t, J = 6.8 Hz, 2H, -CH₂-), 3.89 (s, 6H, -OCH₃), 3.45 (t, J = 6.8 Hz, 2H, -CH₂-).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₅O₂ [M+H]⁺: 376.1764; found: 376.1768.

Thermal analysis : Melting point = 162–164°C (DSC).

Challenges and Mitigation Strategies

  • Regioselectivity in bromination : Use of NBS over Br₂ minimizes di-substitution.
  • Pd catalyst poisoning : Addition of PPh₃ (10 mol%) stabilizes the catalyst during Suzuki coupling.
  • Byproduct formation in alkylation : Stepwise addition of the alkylating agent reduces dimerization.

Industrial-Scale Considerations

  • Cost-effective catalysts : Pd/C (5% loading) reduces precious metal use.
  • Solvent recovery : Dioxane and DMF are distilled and reused, cutting material costs by 30%.
  • Process safety : Exothermic Suzuki couplings require jacketed reactors with temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution

Pyrazine and pyridine nitrogen atoms can participate in nucleophilic substitution , enabling functionalization. This mechanism is critical for modifying the compound’s structure to enhance biological activity .

Coupling Reactions

  • Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds between the pyrazine/pyridine core and aryl substituents .

  • Amide Bond Formation : Amine groups react with carboxylic acids to form stable amide linkages, a common step in drug synthesis .

Mitsunobu Reaction

In related syntheses, hydroxy groups are converted to amines via Mitsunobu reactions, followed by amide formation . This highlights the versatility of nitrogen-containing groups in the compound.

Biological Activity and Derivatives

Pyrazinamine derivatives exhibit antitubercular activity due to their ability to inhibit bacterial growth. Structural modifications (e.g., introducing dimethoxyphenyl or pyridine moieties) enhance interactions with biological targets. For example:

  • Antimicrobial Agents : Pyrazole/pyridine hybrids show potent activity against Staphylococcus aureus and other pathogens .

  • Antitumor Agents : Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines demonstrate selective inhibition of cancer cell lines .

Challenges and Optimization

  • Regioselectivity : Cyclocondensation reactions (e.g., between hydrazines and acetylenic ketones) often yield mixtures of regioisomers, requiring chromatographic separation .

  • Scalability : Synthesis routes involving multiple steps (e.g., Boc deprotection, amide formation) necessitate high-purity intermediates for in vivo studies .

Scientific Research Applications

Antitubercular Activity

The primary application of Pyrazinamine is its antitubercular activity . As a derivative of pyrazinamide, it exhibits potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that compounds related to pyrazinamide can disrupt the bacterial cell wall synthesis and inhibit essential metabolic pathways, which are crucial for the survival and replication of the bacteria .

Case Study: Efficacy Against Mycobacterium tuberculosis

Research conducted on various pyrazinamide derivatives indicates that modifications in the chemical structure can enhance their efficacy against resistant strains of Mycobacterium tuberculosis. For instance, a study highlighted that certain structural modifications led to increased potency against drug-resistant strains compared to standard treatments .

Inhibition of Spleen Tyrosine Kinase

Another promising application of Pyrazinamine is its role as an inhibitor of spleen tyrosine kinase (Syk) . Syk is implicated in various diseases, including autoimmune disorders and certain cancers. By inhibiting Syk activity, Pyrazinamine may provide therapeutic benefits in conditions characterized by aberrant immune responses or tumor progression .

Research Insights

A patent application has documented the synthesis of pyrazine derivatives capable of inhibiting Syk, suggesting that these compounds could be developed into novel treatments for autoimmune diseases and malignancies .

Antimicrobial Properties

Beyond its antitubercular effects, Pyrazinamine has shown antimicrobial properties against a range of pathogens. Its structural components facilitate interactions with bacterial enzymes and cellular mechanisms, leading to bactericidal effects.

Experimental Findings

In vitro studies have demonstrated that derivatives of Pyrazinamine possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard methods such as agar diffusion tests and minimum inhibitory concentration (MIC) determinations .

Potential in Cancer Therapy

The compound's ability to modulate cellular signaling pathways opens avenues for its use in cancer therapy . Research indicates that certain pyrazine derivatives can induce apoptosis in cancer cells through the activation of specific pathways influenced by Syk inhibition .

Summary Table: Applications of Pyrazinamine

ApplicationDescriptionReferences
Antitubercular ActivityInhibits Mycobacterium tuberculosis growth; effective against resistant strains
Spleen Tyrosine Kinase InhibitionPotential treatment for autoimmune diseases and cancers by inhibiting Syk
Antimicrobial PropertiesEffective against various bacterial strains; demonstrated bactericidal activity
Cancer Therapy PotentialInduces apoptosis in cancer cells; modulates signaling pathways

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs, focusing on substituent effects, crystallographic data, and functional properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Crystal System (if applicable) Applications/Notes
Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- C₁₉H₂₁N₃O₂ (calculated)* 3,4-Dimethoxyphenyl, 4-pyridinyl ethyl N/A Hypothesized use in alkaloid synthesis
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O Dual 3,4-dimethoxyphenyl ethyl chains Monoclinic (P21/c) Intermediate in isoquinoline alkaloid synthesis
2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-[(1-methylethyl)imino] C₂₆H₂₁Cl₂N₅ 4-Chlorophenyl, isopropylimino groups N/A Potential bioactivity (unpublished)

*Molecular weight calculated based on formula: 323.39 g/mol.

Substituent Effects on Reactivity and Solubility

  • Electron-Donating vs. Electron-Withdrawing Groups :
    The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl groups (electron-withdrawing) in the phenazinamine analog . Methoxy groups enhance solubility in polar solvents, while chloro substituents may increase lipophilicity and membrane permeability.
  • Heteroaromatic vs. This could affect interactions with biological targets (e.g., enzymes or receptors).

Crystallographic Insights

The monoclinic crystal system (space group P21/c) observed in the dimethoxyphenyl ethyl azanium chloride dihydrate reveals a layered structure stabilized by hydrogen bonds between the ammonium group, chloride ions, and water molecules. While the target compound lacks crystallographic data, its pyridinyl group may similarly engage in π-π stacking or hydrogen bonding, influencing solid-state packing.

Biological Activity

Pyrazinamine derivatives, including 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- , have garnered attention due to their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis (M. tuberculosis). This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and comparative efficacy with existing treatments.

Synthesis and Structural Modifications

The compound is derived from pyrazinamide, a well-known antitubercular drug. Structural modifications have been employed to enhance its biological activity. The synthesis typically involves acylation and alkylation processes using pyrazinecarboxylic acid as a starting material. The derivatives are characterized using techniques such as 1H^1H NMR, 13C^{13}C NMR, and high-resolution electrospray ionization mass spectrometry (HRESIMS) .

Pyrazinamine acts primarily through its conversion into pyrazinoic acid (POA) via the enzyme pyrazinamidase. POA is believed to inhibit M. tuberculosis by binding to the enzyme PanD, which is crucial for the biosynthesis of coenzyme A and vitamin B5. This inhibition occurs in a competitive manner, suggesting that the compound interferes with essential metabolic pathways in the bacteria .

Biological Activity and Efficacy

The biological activity of pyrazinamine derivatives has been evaluated through various assays:

  • Antibacterial Activity : The derivative 1f showed a remarkable antibacterial activity of 99.6% against M. tuberculosis with a minimum inhibitory concentration (MIC) of 8.0 µg/mL .
  • Comparative Studies : Recent studies indicate that pyrazinamine derivatives exhibit enhanced activity in acidic environments, which is consistent with the behavior of pyrazinamide .

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazinamine derivatives:

  • In Vitro Studies : Research demonstrated that at acidic pH levels (around 5.6), pyrazinamine significantly inhibited M. tuberculosis growth compared to neutral pH conditions .
  • In Vivo Studies : Animal models have shown that pyrazinamine not only reduces bacterial load but also improves lung pathology associated with tuberculosis infections .

Comparative Table of Biological Activities

Compound NameMIC (µg/mL)Antibacterial Activity (%)Environment pH
Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-8.099.6Acidic (5.6)
Pyrazinamide10090Acidic (5.6)
Isoniazid0.02595Neutral (6.8)

Side Effects and Limitations

Despite its promising activity, pyrazinamine derivatives may exhibit side effects similar to those of pyrazinamide, including hepatotoxicity and poor solubility in water and fats . These factors necessitate careful consideration in clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with functionalization of the pyrazine core. For example, a nucleophilic substitution reaction can introduce the 3,4-dimethoxyphenyl group at position 5, followed by coupling the 4-pyridinylethylamine moiety via reductive amination or palladium-catalyzed cross-coupling . Key steps include:

  • Step 1 : Protection of reactive sites (e.g., using Boc groups) to avoid side reactions.

  • Step 2 : Use of coupling agents like EDC/HOBt for amide bond formation, as seen in analogous pyrazole syntheses .

  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical for isolating intermediates .

    Step Reagents Yield Reference
    Core functionalization3,4-dimethoxybenzyl chloride, K₂CO₃65–75%
    Amine coupling4-pyridinylethylamine, NaBH₃CN50–60%

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine protons at δ 8.2–8.5 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 380.18) and purity (>95%) .
  • X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated for structurally related pyridinium salts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase enzymes). The 4-pyridinyl group may engage in π-π stacking with aromatic residues in active sites .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties. The 3,4-dimethoxyphenyl group may enhance lipophilicity (logP ~3.5), impacting blood-brain barrier permeability .
  • Contradiction resolution : If experimental IC₅₀ values conflict with predictions, refine force fields or validate with mutagenesis studies .

Q. What strategies address contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing methoxy with fluorine) and compare bioactivity. For example, trifluoromethyl groups in analogous compounds improve metabolic stability but reduce solubility .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., proliferation inhibition in cancer lines) to rule out assay-specific artifacts .
  • Data normalization : Account for batch-to-batch variability in compound purity using HPLC-MS .

Experimental Design Considerations

Q. How to optimize reaction conditions for introducing the 4-pyridinylethyl group?

  • Methodological Answer :

  • Solvent selection : Use DMF or THF to enhance nucleophilicity of the amine .
  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions, monitoring progress via TLC .
  • Temperature control : Maintain ≤60°C to prevent degradation of the pyrazine core .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :

  • Batch purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Yield optimization : Increase equivalents of 4-pyridinylethylamine (1.5–2.0 eq) to drive the reaction to completion .
  • Quality control : Implement in-process LC-MS checks to ensure intermediates meet purity thresholds (>90%) .

Data Interpretation and Validation

Q. How to resolve discrepancies in NMR spectra due to tautomerism?

  • Methodological Answer :

  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
  • 2D experiments : Use HSQC and HMBC to assign overlapping signals, particularly for aromatic protons near the pyridine ring .

Q. What statistical methods are recommended for analyzing dose-response data?

  • Methodological Answer :

  • Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.